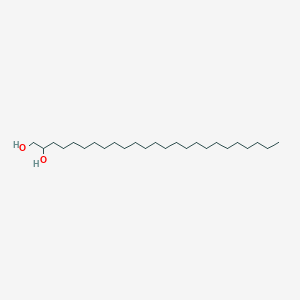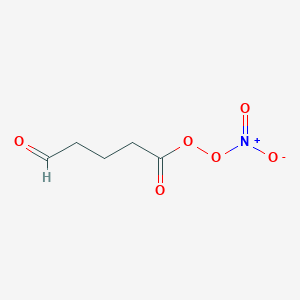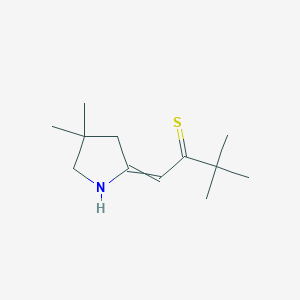![molecular formula C25H46N2O2 B14316252 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione CAS No. 109460-70-0](/img/structure/B14316252.png)
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The unique structure of this compound, which includes a pyrrolidine-2,5-dione moiety and a tetramethylpiperidinyl group, contributes to its effectiveness in stabilizing materials against UV-induced damage.
Méthodes De Préparation
The synthesis of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the preparation of 2,2,6,6-Tetramethylpiperidine, which is then functionalized to introduce the dodecyl chain and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be reacted with 2,2,6,6-tetramethyl-4-piperidinone in the presence of a catalyst to produce the desired compound .
Analyse Des Réactions Chimiques
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, preventing degradation caused by UV light. In biology, it has been studied for its potential antioxidant properties. In medicine, it is explored for its role in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients. In industry, it is used in the production of plastics, coatings, and other materials that require UV protection .
Mécanisme D'action
The mechanism of action of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione involves its ability to scavenge free radicals generated by UV light. The tetramethylpiperidinyl group acts as a radical trap, preventing the propagation of chain reactions that lead to polymer degradation. This compound also interacts with molecular targets involved in oxidative stress pathways, enhancing its protective effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione include other hindered amine light stabilizers such as 2,2,6,6-Tetramethylpiperidine and TEMPO. These compounds share similar structural features and mechanisms of action but may differ in their specific applications and effectiveness. For example, TEMPO is widely used as an oxidizing agent in organic synthesis, while 2,2,6,6-Tetramethylpiperidine is used as a hindered base in various chemical reactions .
Propriétés
Numéro CAS |
109460-70-0 |
|---|---|
Formule moléculaire |
C25H46N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-[12-(2,2,6,6-tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H46N2O2/c1-24(2)19-21(20-25(3,4)26-24)15-13-11-9-7-5-6-8-10-12-14-18-27-22(28)16-17-23(27)29/h21,26H,5-20H2,1-4H3 |
Clé InChI |
NLWTVJOEEYHYGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)CCCCCCCCCCCCN2C(=O)CCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)



![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)



![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
